molecular formula C30H25F3N6O2 B10831004 13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione

13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione

Cat. No.: B10831004
M. Wt: 558.6 g/mol
InChI Key: PQNIGFMNUHDZKX-UHFFFAOYSA-N
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Description

D6808 is a highly selective and potent macrocyclic inhibitor of the c-Met kinase, which is involved in various cellular processes including proliferation, survival, and migration. This compound has shown significant promise in the treatment of gastric cancer harboring MET gene alterations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D6808 involves a molecular hybridization strategy combined with macrocyclization. The key intermediate is a derivative of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired macrocyclic structure .

Industrial Production Methods

Industrial production of D6808 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

D6808 primarily undergoes substitution reactions due to its macrocyclic structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of D6808 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of D6808 are typically derivatives of the original macrocyclic structure, which retain the inhibitory activity against c-Met kinase .

Scientific Research Applications

D6808 has a wide range of scientific research applications:

Mechanism of Action

D6808 exerts its effects by selectively inhibiting the c-Met kinase, which is a receptor tyrosine kinase involved in cellular signaling pathways. By binding to the active site of c-Met, D6808 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other c-Met inhibitors like capmatinib, tepotinib, and savolitinib, D6808 exhibits higher selectivity and potency. It has shown remarkable target specificity in kinase profiling and effectively inhibits c-Met kinase activity in cells with MET gene alterations .

Properties

Molecular Formula

C30H25F3N6O2

Molecular Weight

558.6 g/mol

IUPAC Name

13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione

InChI

InChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41)

InChI Key

PQNIGFMNUHDZKX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F

Origin of Product

United States

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